(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
“(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound that contains a quinoline core, which is a nitrogen-containing bicyclic compound . The compound also contains a fluoro group, a tolylamino group, and a pyrrolidinyl group.
Chemical Reactions Analysis
Again, without specific studies or papers on this compound, it’s challenging to provide an analysis of its chemical reactions. Quinoline derivatives are known to exhibit a variety of chemical reactions, largely dependent on the specific groups attached to the quinoline core .Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure and fluorine substitution make it an interesting candidate for inhibiting cancer cell growth .
- Investigations into its interaction with inflammatory pathways, such as NF-κB and COX-2, have revealed promising results. These findings could lead to novel anti-inflammatory drugs .
- Mechanistic studies focus on understanding how it disrupts microbial membranes or inhibits essential enzymes. Such insights may guide the development of new antibiotics .
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Potential
If you’d like more detailed information on any specific application, feel free to ask
Future Directions
properties
IUPAC Name |
[6-fluoro-4-(3-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-14-5-4-6-16(11-14)24-20-17-12-15(22)7-8-19(17)23-13-18(20)21(26)25-9-2-3-10-25/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHAFZLKNESCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone |
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